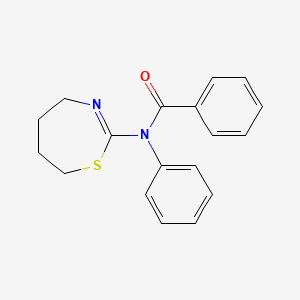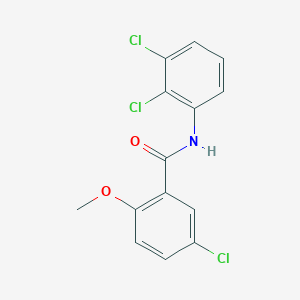
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. It has also been shown to have neuroprotective effects, which can help protect against neurodegenerative diseases. In addition, this compound has been shown to have anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine in lab experiments is its unique properties. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties, which make it a valuable tool for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research. One direction is to further investigate its mechanism of action. Understanding the mechanism of action can help researchers develop more effective drugs based on this compound. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, this compound can be studied for its potential use in the development of new anti-inflammatory and anticancer drugs.
Conclusion:
In conclusion, (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a valuable compound for scientific research. It has unique properties and has been synthesized using various methods. This compound has potential applications in various fields of research, including anti-inflammatory, neuroprotective, and anticancer research. However, its mechanism of action is not fully understood, which presents a challenge for interpreting experimental results. There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research, including further investigating its mechanism of action and studying its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine can be achieved using various methods. One of the most commonly used methods is the Buchwald-Hartwig amination reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-[(3,4-dimethoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-4-6-14(13(17)8-11)18-10-12-5-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSVYPQKBZSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethoxybenzyl)-4-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)






![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)
![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)